Cas no 1805258-06-3 (Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate)

Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate is a versatile organic compound with notable characteristics. It features a pyridine ring substituted with a difluoromethyl and hydroxy groups, providing a unique structural profile for various synthetic applications. Its hydroxy and acetate groups offer flexibility in chemical transformations, making it a valuable intermediate in organic synthesis. This compound is recognized for its stability and reactivity, facilitating the development of diverse chemical entities.
Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate structure
1805258-06-3 structure
Product Name:Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate
CAS No:1805258-06-3
MF:C10H11F2NO3
MW:231.196049928665
CID:4889084
Update Time:2025-07-15

Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate
    • Inchi: 1S/C10H11F2NO3/c1-5-6(3-8(14)16-2)7(9(11)12)4-13-10(5)15/h4,9H,3H2,1-2H3,(H,13,15)
    • InChI Key: CFDGKAJTWAMJAU-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC(C(C)=C1CC(=O)OC)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 386
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.4

Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027785-250mg
Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate
1805258-06-3 95%
250mg
$1,048.60 2022-04-01
Alichem
A029027785-500mg
Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate
1805258-06-3 95%
500mg
$1,600.75 2022-04-01
Alichem
A029027785-1g
Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate
1805258-06-3 95%
1g
$2,750.25 2022-04-01

Additional information on Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate

Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate (CAS No. 1805258-06-3): A Comprehensive Overview

Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate, identified by its CAS number 1805258-06-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that plays a crucial role in the synthesis of various bioactive molecules. The unique structural features of this compound, particularly the presence of a difluoromethyl group and hydroxyl functionalities, make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The difluoromethyl group is a key structural element that enhances the metabolic stability and binding affinity of many pharmacological agents. Its incorporation into the molecular framework of Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate suggests potential applications in the development of novel therapeutic agents. Recent studies have highlighted the importance of fluorinated compounds in improving pharmacokinetic properties, such as bioavailability and half-life, which are critical factors in drug design.

In addition to the difluoromethyl group, the hydroxyl and acetic acid moieties contribute to the compound's reactivity and functionality. These groups can participate in various chemical reactions, including hydrogen bonding and esterification, which are essential for drug interactions with biological targets. The presence of these functional groups also makes Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate a versatile intermediate in synthetic chemistry, enabling the development of more complex molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. These studies have shown that Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate can interact with enzymes and receptors in ways that suggest potential therapeutic applications. For instance, its structural motif is reminiscent of natural products known to exhibit antimicrobial and anti-inflammatory properties.

The synthesis of Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been reported to enhance the efficiency of these processes. These methods not only improve the scalability of production but also minimize waste generation, aligning with green chemistry principles.

From a pharmaceutical perspective, Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate holds promise as a building block for more complex drug candidates. Its unique structural features can be exploited to develop molecules with improved efficacy and reduced side effects. Current research is focused on exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in cancer therapy. The ability to modulate kinase activity is crucial for targeting various types of cancer, making this compound an attractive candidate for further investigation.

The compound's stability under various conditions is another area of interest. Studies have demonstrated that Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate maintains its integrity under both acidic and basic environments, suggesting its suitability for formulation in diverse pharmaceutical products. This stability is essential for ensuring the long-term efficacy and safety of drugs derived from this compound.

In conclusion, Methyl 5-(difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetate (CAS No. 1805258-06-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a difluoromethyl group and hydroxyl functionalities, make it a valuable intermediate for drug development. Ongoing research continues to uncover new applications for this compound, particularly in the synthesis of kinase inhibitors and other therapeutic agents. As our understanding of its properties grows, so too does its potential to contribute to advancements in medicine.

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